3,5-diethyl-1,3,5-thiadiazinane-2-thione
Description
The exact mass of the compound 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
14318-35-5 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
3,5-diethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-5-9(4-2)7(10)11-6-8/h3-6H2,1-2H3 |
InChI Key |
OHCTUHSHPBLSJY-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=S)SC1)CC |
Canonical SMILES |
CCN1CN(C(=S)SC1)CC |
Other CAS No. |
14318-35-5 |
Origin of Product |
United States |
Significance of 1,3,5 Thiadiazinane 2 Thione Scaffolds in Chemical and Biological Sciences
The 1,3,5-thiadiazinane-2-thione (THTT) scaffold is a key structural motif in a multitude of biologically active molecules. nih.gov The inherent lipophilicity of THTT derivatives allows them to potentially cross biological membranes, which is a desirable characteristic for drug candidates as it can enhance their bioavailability. nih.gov This has led to extensive research into their potential applications.
The versatility of the THTT scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives. These compounds have been investigated for their:
Antimicrobial Properties: THTT derivatives have shown notable antibacterial and antifungal activities. nih.govresearchgate.netnih.gov For instance, certain derivatives have demonstrated efficacy against various fungal strains and both Gram-positive and Gram-negative bacteria. nih.gov Some have even been found to be more effective than commercial fungicides. researchgate.net The antimicrobial potential also extends to agricultural applications, where they are explored for controlling phytopathogenic microorganisms. nih.govresearchgate.net
Antiparasitic Activity: Researchers have synthesized and evaluated THTT derivatives for their effectiveness against a range of parasites. nih.gov Studies have shown activity against the parasites responsible for leishmaniasis, malaria, and trypanosomiasis. nih.govnih.govtandfonline.com The ability to incorporate two THTT rings into a single molecule has been explored as a strategy to enhance these antiprotozoal effects. nih.gov
Other Biological Activities: Beyond antimicrobial and antiparasitic effects, the THTT scaffold has been associated with a variety of other biological activities, including anticancer, antiepileptic, anti-inflammatory, antioxidant, and herbicidal properties. nih.gov This broad spectrum of activity underscores the significance of the THTT scaffold in medicinal chemistry and drug discovery. nih.govnih.gov
The ease of synthesis and the ability to introduce diverse substituents at the N-3 and N-5 positions of the thiadiazine ring further contribute to the attractiveness of this scaffold for developing new bioactive compounds. tandfonline.comarkat-usa.org
Scope and Focus of Academic Research on 3,5 Diethyl 1,3,5 Thiadiazinane 2 Thione
Historical Development of Thiadiazinane-2-thione Synthesis
Historically, the synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) relied on the reaction of amines, carbon disulfide, and formaldehyde using inorganic bases such as sodium hydroxide, potassium hydroxide, or sodium carbonate in an aqueous or alcohol medium. nih.govorientjchem.org These traditional methods often involved the in-situ generation or resynthesis of the reactants. orientjchem.org While effective, these approaches sometimes suffered from drawbacks such as harsh reaction conditions and the use of strong inorganic bases. researchgate.net
Modern Synthetic Routes for this compound and its Derivatives
Modern synthetic strategies have focused on developing more efficient, milder, and selective methods for the preparation of this compound and related compounds. These advancements include one-pot multicomponent reactions, the use of soluble polymer supports, and the application of catalytic approaches.
One-Pot Multicomponent Condensation Reactions
One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules like 1,3,5-thiadiazinane-2-thiones from simple starting materials in a single step. researchgate.netdntb.gov.ua This approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources. researchgate.netdntb.gov.ua The reaction typically involves the condensation of two different primary amines, carbon disulfide, and formaldehyde. researchgate.net For the synthesis of this compound, this would involve the reaction of ethylamine, carbon disulfide, and formaldehyde. The process is often carried out under mild conditions and can lead to high yields of the desired product. researchgate.net
A novel and proficient one-pot, multicomponent reaction for synthesizing 3,5-substituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones involves the reaction of alkyl or phenyl amines, carbon disulfide (CS2), and formaldehyde. researchgate.netdntb.gov.ua This method has been shown to produce a variety of derivatives in excellent yields. orientjchem.org The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis. researchgate.net
Liquid-Phase Organic Synthesis (LPOS) with Soluble Polymer Supports
Liquid-phase organic synthesis (LPOS) combines the benefits of both homogeneous solution-phase chemistry and solid-phase synthesis. researchgate.net This methodology facilitates high reactivity and allows for simple analytical procedures while also enabling the use of excess reagents and easy purification of the final products. researchgate.net
Polyethylene (B3416737) glycol (PEG) is a widely used soluble polymer support in LPOS due to its ease of functionalization and resistance to many reaction conditions. researchgate.netnih.gov An efficient liquid-phase synthesis of 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives has been described using PEG 5000 as a soluble support. researchgate.netresearchgate.net This one-pot condensation involves a PEG-bound amino acid or tripeptide, a dithiocarbamate (B8719985), and formaldehyde under mild conditions. researchgate.netresearchgate.net This method provides the target compounds in good yields and high purity with a straightforward work-up procedure. researchgate.netresearchgate.net The use of PEG allows for the synthesis of various derivatives, including those with two THTT rings linked through the N-3 nitrogen atoms. researchgate.net
Catalytic Approaches in Thiadiazinane-2-thione Formation
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.
Phase transfer catalysts (PTCs) are particularly useful in reactions involving immiscible reactants. researchgate.net Triton-B, a quaternary ammonium (B1175870) salt, has been successfully employed as a phase transfer catalyst in the one-pot, multicomponent synthesis of 3,5-substituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones. orientjchem.orgresearchgate.netdntb.gov.ua This method involves the reaction of alkyl or aryl amines, carbon disulfide, and formaldehyde at room temperature in the presence of Triton-B. orientjchem.orgresearchgate.net
The Triton-B mediated reaction offers several advantages, including mild reaction conditions, reduced reaction times, solvent-free conditions, good yields, and high selectivity. researchgate.net This approach provides a significant improvement over traditional methods that rely on inorganic bases. orientjchem.orgresearchgate.net The general procedure involves stirring a primary amine with carbon disulfide and formaldehyde, followed by the addition of Triton-B and a second amine. orientjchem.orgresearchgate.net The progress of the reaction is monitored by thin-layer chromatography, and the final product is isolated after a simple work-up procedure. orientjchem.orgresearchgate.net It has been observed that the presence of electron-donating groups on the amine reactants leads to good yields of the corresponding products. orientjchem.orgresearchgate.net
Research Findings on the Synthesis of this compound
Detailed research has provided valuable insights into the synthesis of this compound. Spectroscopic data from one study using a Triton-B mediated synthesis reported the following for the diethyl derivative: a yield of 95% and a melting point of 104-109°C. researchgate.net The structure was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.407 (s, 2H), 4.346 (s, 2H), 4.028 (q, J = 7.2 Hz, 2H), 2.823 (q, J = 7.2 Hz, 2H), 1.232 (t, J = 7.2 Hz, 3H), 1.155 (t, J = 7.2 Hz, 3H) researchgate.net |
| ¹³C NMR (400 MHz, CDCl₃) | δ 11.634, 12.758, 44.474, 46.951, 57.508, 68.998, 191.114 researchgate.net |
| MS (ESI) | m/z = 191.06 [M]⁺ researchgate.net |
Data from a Triton-B mediated one-pot multicomponent synthesis.
Mechanistic Investigations of Cyclization Reactions
The formation of the 1,3,5-thiadiazinane-2-thione ring is a fascinating process that has been elucidated through both experimental evidence and computational studies. nih.gov The cyclization reaction, particularly in an aqueous medium, is believed to proceed through a defined pathway involving key intermediates.
Based on Density Functional Theory (DFT) studies, the reaction initiates with the formation of a dithiocarbamate (DTC) from a primary amine and carbon disulfide. This DTC then reacts with formaldehyde to generate a crucial intermediate, proposed to be {[hydroxymethyl(substituted)carbamothioyl]sulfanyl}methanol. nih.gov The subsequent step involves the nucleophilic addition of a second amine, such as glycine (B1666218), to this intermediate. This addition forms an adduct that is primed for intramolecular heterocyclization. The final ring-closure is achieved via an S(N)2 reaction, leading to the stable 1,3,5-thiadiazinane-2-thione ring system. nih.gov Computational models have highlighted the active role of water in this process, suggesting it promotes the intramolecular cyclization, making the synthesis in aqueous media particularly effective. nih.gov
Derivatization Strategies and Analogue Synthesis for the 1,3,5-Thiadiazinane-2-thione Ring System
The versatility of the 1,3,5-thiadiazinane-2-thione core allows for extensive modification, particularly at the nitrogen atoms at positions 3 and 5. These derivatization strategies enable the synthesis of large libraries of compounds for various scientific investigations.
A primary strategy for creating diverse analogues is the introduction of various substituents on the nitrogen atoms of the heterocyclic ring. This is typically achieved through a one-pot condensation reaction involving two different primary amines, carbon disulfide, and formaldehyde. arkat-usa.orgnih.gov This flexible method allows for the incorporation of a wide range of functional groups, including alkyl, aryl, and hydroxyalkyl moieties. nih.gov
The general procedure involves reacting a primary amine with carbon disulfide in a basic aqueous solution, followed by the addition of formaldehyde. nih.gov The resulting intermediate solution is then added to a buffered solution of a second primary amine, which leads to the cyclization and formation of the 3,5-disubstituted product. nih.gov This approach has been successfully used to synthesize a multitude of derivatives. nih.govresearchgate.net
| N-3 Substituent Source (Amine) | N-5 Substituent Source (Amine) | Resulting Compound Name | Reference |
|---|---|---|---|
| Methylamine | Ethanolamine | 5-(2-Hydroxyethyl)-3-methyl-1,3,5-thiadiazinane-2-thione | nih.gov |
| Propylamine | Ethanolamine | 5-(2-Hydroxyethyl)-3-propyl-1,3,5-thiadiazinane-2-thione | nih.gov |
| Butylamine | Ethanolamine | 3-Butyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione | nih.gov |
| Benzylamine | Ethanolamine | 3-Benzyl-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione | nih.gov |
| Aniline (Phenylamine) | Ethanolamine | 5-(2-Hydroxyethyl)-3-phenyl-1,3,5-thiadiazinane-2-thione | nih.gov |
| Propylamine | Isopropanolamine | 5-(2-Hydroxypropyl)-3-propyl-1,3,5-thiadiazinane-2-thione | nih.gov |
The 1,3,5-thiadiazinane-2-thione (THTT) ring system can be effectively functionalized by incorporating amino acid and peptide fragments, thereby creating hybrid molecules with potential biological relevance. Two series of THTT derivatives have been synthesized by incorporating β-alanine and β-phenylalanine at the 5th position of the ring. nih.gov This is accomplished by using the amino acid as one of the primary amine components in the cyclization reaction. nih.govnih.gov
An efficient liquid-phase organic synthesis (LPOS) method has also been developed using polyethylene glycol (PEG) as a soluble polymer support. arkat-usa.org In this strategy, an amino acid or a tripeptide is first bound to the PEG support. The subsequent one-pot condensation with a dithiocarbamate and formaldehyde under mild conditions yields the desired THTT-peptide conjugate. arkat-usa.org This method simplifies purification, as the product is easily isolated after being cleaved from the soluble polymer. arkat-usa.org This has also enabled the synthesis of novel structures containing two THTT rings linked at the N-3 positions. arkat-usa.org
| N-3 Substituent | Amino Acid/Peptide Moiety at N-5 | Synthesis Method | Reference |
|---|---|---|---|
| Varied Alkyl/Aryl | β-Alanine | One-pot solution phase synthesis | nih.gov |
| Varied Alkyl/Aryl | β-Phenylalanine | One-pot solution phase synthesis | nih.gov |
| Cyclohexyl | Glutamine | One-pot solution phase synthesis | researchgate.net |
| Varied | PEG-bound amino acids (e.g., Glycine) | Liquid-phase organic synthesis (LPOS) | arkat-usa.org |
| Varied | PEG-bound tripeptides | Liquid-phase organic synthesis (LPOS) | arkat-usa.org |
To explore novel chemical spaces, hybrid molecules have been designed and synthesized by combining the 1,3,5-thiadiazinane-2-thione ring with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879). researchgate.netnih.govpeerj.com The synthetic strategy involves preparing the two heterocyclic precursors separately and then coupling them together.
Typically, a 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid intermediate is first synthesized. nih.gov Separately, a substituted 5-amino-1,3,4-thiadiazole is prepared. nih.gov These two fragments are then joined via an amide bond linkage. The coupling is often facilitated by a peptide coupling agent, such as O-(Benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a base like triethylamine. nih.gov This modular approach allows for the creation of a diverse library of hybrid compounds by varying the substituents on both the thiadiazinane and thiadiazole rings. researchgate.net
| Compound Name | Key Structural Features | Reference |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | N-5 methyl on thiadiazinane ring; S-ethyl on thiadiazole ring | researchgate.net |
| 2-(5-benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide | N-5 benzyl (B1604629) on thiadiazinane ring; S-benzyl on thiadiazole ring | nih.gov |
| 2-(5-(4-fluorophenyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | N-5 4-fluorophenyl on thiadiazinane ring; S-4-methylbenzyl on thiadiazole ring | nih.gov |
The sulfur and nitrogen atoms within the 1,3,5-thiadiazinane-2-thione ring provide excellent coordination sites for metal ions, enabling the synthesis of various organometallic complexes. Researchers have successfully transformed 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones into complexes with a range of transition metals. medwinpublishers.com
These complexes are typically synthesized by reacting the thiadiazinane-2-thione ligand with metal salts, such as those of Nickel(II), Cobalt(II), Copper(II), Zinc(II), and Iron(II). medwinpublishers.com The resulting organometallic structures have been characterized by various spectral methods, confirming the coordination of the metal to the heterocyclic ligand. researchgate.netmedwinpublishers.com This area of research expands the chemical utility of the thiadiazinane-2-thione scaffold into the realm of coordination chemistry.
Biological Activities and Underlying Mechanisms of 1,3,5 Thiadiazinane 2 Thione Derivatives Non Clinical Context
Research on Antimicrobial Properties
Derivatives of 1,3,5-thiadiazinane-2-thione have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiprotozoal effects. These properties are attributed to the unique chemical structure of the thiadiazinane ring and the nature of the substituents at the 3 and 5 positions.
Antibacterial Activity and Mode of Action Studies
Research has shown that various 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives exhibit notable antibacterial activity. For instance, a number of synthesized derivatives were found to be active against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Another study reported that a β-alanine derivative bearing an ethyl group at the 3rd position of the THTT moiety showed significant in vitro antibacterial activity against Bacillus cereus (a Gram-positive bacterium) and Serratia rhodnii (a Gram-negative bacterium). nih.gov
Furthermore, novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group have been designed and synthesized, with some compounds displaying obvious antibacterial effects against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. researchgate.netnih.gov Specifically, compound 8a (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide) showed inhibition rates of 30% and 56% against these bacteria, respectively, at a concentration of 100 μg/mL, which was superior to the commercial bactericide thiodiazole-copper. researchgate.netnih.gov
The proposed mode of action for the antimicrobial activity of these compounds often involves their decomposition to release isothiocyanates, which are known to have antimicrobial properties. wikipedia.org
Table 1: Antibacterial Activity of Selected 1,3,5-Thiadiazinane-2-thione Derivatives
| Compound | Target Bacteria | Activity | Reference |
| 3,5-disubstituted derivatives | Staphylococcus aureus, Staphylococcus epidermidis | Active | nih.gov |
| β-alanine derivative (ethyl at C3) | Bacillus cereus, Serratia rhodnii | Significant in vitro activity | nih.gov |
| Compound 8a | Xanthomonas oryzae pv. oryzicola, X. oryzae pv. oryzae | Inhibition rates of 30% and 56% at 100 μg/mL | researchgate.netnih.gov |
Antifungal Efficacy against Pathogenic and Phytopathogenic Fungi
The antifungal potential of 1,3,5-thiadiazinane-2-thione derivatives has been extensively studied against both human pathogenic and phytopathogenic fungi. Several 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones have shown activity against yeast-like fungi and molds. nih.gov In one study, the anticandidal activity of a specific derivative against Candida albicans was found to be superior to the standard antifungal agents miconazole (B906) and clotrimazole (B1669251). nih.gov
New tetrahydro-2H-1,3,5-thiadiazine-2-thiones incorporating glycine (B1666218) and glycinamide (B1583983) have also been synthesized and tested, exhibiting varied inhibitory effects on the growth and sporulation of pathogenic fungi such as Trichophyton rubrum and Candida albicans, as well as phytopathogenic fungi like Penicillium expansum, Trichoderma hazianum, and Fusarium oxysporum. A series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group also demonstrated noteworthy antifungal effects against Rhizoctonia solani and Fusarium graminearum. researchgate.netnih.gov For instance, compound 8a had an EC50 value of 33.70 μg/mL against R. solani, which was more effective than the commercial fungicide hymexazol. researchgate.netnih.gov
The soil fumigant Dazomet, which is 3,5-dimethyl-1,3,5-thiadiazinane-2-thione, is known to act as a fungicide by releasing methyl isothiocyanate upon decomposition in moist soil. wikipedia.org This further supports the proposed mechanism of action for this class of compounds.
Table 2: Antifungal Activity of Selected 1,3,5-Thiadiazinane-2-thione Derivatives
| Compound/Derivative Class | Target Fungi | Activity | Reference |
| 3,5-disubstituted derivatives | Yeast-like fungi, molds, Candida albicans | Active, superior to miconazole and clotrimazole against C. albicans | nih.gov |
| Glycine/glycinamide derivatives | Trichophyton rubrum, Candida albicans, Penicillium expansum, Trichoderma hazianum, Fusarium oxysporum | Varied inhibitory effects | |
| Compound 8a | Rhizoctonia solani, Fusarium graminearum | EC50 of 33.70 μg/mL against R. solani | researchgate.netnih.gov |
| Dazomet | Soil-borne fungi | Fungicidal | wikipedia.org |
| β-Alanine derivatives (aralkyl at C3) | Candida albicans, Fusarium oxysporum | Antifungal activity | nih.gov |
Antiprotozoal and Antiparasitic Potential (e.g., Anti-Leishmanial Activity)
The antiprotozoal and antiparasitic potential of 1,3,5-thiadiazinane-2-thione derivatives has been a significant area of investigation. A series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones were synthesized and evaluated for their anti-leishmanial activity against Leishmania major. Several of these compounds demonstrated potent leishmanicidal activities, with some exhibiting even better performance than the standard drugs amphotericin B and pentamidine. tandfonline.comtandfonline.com
In another study, the in vivo antileishmanial potential of five thiadiazine thione derivatives was evaluated against Leishmania tropica in BALB/c mice. nih.gov The derivatives showed a reduction in lesion size and parasite load. nih.gov Furthermore, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which share a structural similarity, have shown submicromolar IC50 values against the bloodstream form of T. b. rhodesiense, the causative agent of sleeping sickness. nih.gov These compounds were also active against Trypanosoma cruzi and Leishmania donovani. nih.gov
Inhibition of Microbial Biofilm Formation
There is currently a lack of specific research data on the inhibition of microbial biofilm formation by 3,5-diethyl-1,3,5-thiadiazinane-2-thione. However, studies on structurally related heterocyclic compounds suggest potential for this class of molecules. For instance, novel tandfonline.comnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-ones have been identified as promising agents for dispersing preformed biofilms of both Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans. mdpi.com Similarly, other studies have reported the anti-biofilm activity of different tetrazine and thiazolidinone derivatives. nih.gov While these findings are not directly on the specified diethyl-thiadiazinane-thione, they indicate that heterocyclic scaffolds containing sulfur and nitrogen are a promising area for the development of biofilm inhibitors. Further research is needed to specifically evaluate the anti-biofilm capabilities of this compound.
Proposed Enzymatic Interaction Mechanisms (e.g., Cysteine Proteinase Inhibition)
The biological activity of 1,3,5-thiadiazinane-2-thione derivatives is thought to be linked to their ability to interact with essential microbial enzymes. One of the proposed mechanisms is the inhibition of cysteine proteases. This is a significant target as these enzymes are crucial for the survival and virulence of various parasites.
Another identified target is the urease enzyme. A study on four sets of tetrahydro thiadiazine thiones (THTT) demonstrated significant urease inhibitory activity, with several compounds showing higher potency than the standard inhibitor thiourea. nih.gov Molecular docking studies suggested that the thiadiazinane ring itself acts as an active pharmacophore, binding to the active site of the urease enzyme. nih.gov
Investigations into Neurobiological Effects in Experimental Models
Beyond their antimicrobial properties, certain 1,3,5-thiadiazinane-2-thione derivatives have been investigated for their effects on the central nervous system in experimental models, revealing potential neuroprotective and analgesic activities.
A study on 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (B14016094) (THTT) investigated its potential in a scopolamine-induced model of Alzheimer's disease. nih.govresearchgate.net The findings from this research indicated that THTT exhibited neuroprotective activities. It was shown to inhibit the acetylcholinesterase enzyme and improve short-term and spatial memory in behavioral tests such as the Y-maze, elevated plus maze, and Morris water maze. nih.govresearchgate.net
In a different study, two other thiadiazine-thione derivatives, 2-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid (TDT1) and 2-(5-propyl-2-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid (TDT2), were evaluated for their therapeutic potential in a chronic constriction injury-induced model of neuropathic pain. nih.gov Both compounds were found to reverse allodynia and hyperalgesia. They also demonstrated anti-inflammatory properties by reducing the expression of Iba1, a marker for microglial activation, suggesting they may mitigate neuroinflammation. nih.gov In silico molecular docking studies predicted that these compounds have a good binding affinity for TNF-α and COX-2, which are key mediators of inflammation and pain. nih.gov Another study on a 1,3,4-thiadiazine derivative, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide (L-17), showed that it could induce hypothermia without adverse effects on brain metabolism at a lower dose, while a higher dose led to changes in brain metabolites indicative of neurotoxicity. plos.org
Table 3: Neurobiological Effects of Selected 1,3,5-Thiadiazinane-2-thione Derivatives
| Compound | Experimental Model | Observed Effects | Reference |
| 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT) | Scopolamine-induced Alzheimer's disease | Acetylcholinesterase inhibition, improved memory, neuroprotection | nih.govresearchgate.net |
| 2-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid (TDT1) | Chronic constriction injury (neuropathic pain) | Reversal of allodynia and hyperalgesia, anti-inflammatory effects | nih.gov |
| 2-(5-propyl-2-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid (TDT2) | Chronic constriction injury (neuropathic pain) | Reversal of allodynia and hyperalgesia, anti-inflammatory effects | nih.gov |
| 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide (L-17) | Rat model | Induced hypothermia; dose-dependent effects on brain metabolites | plos.org |
Cholinesterase Enzyme Inhibition Studies
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key strategy in managing symptoms of neurodegenerative diseases like Alzheimer's. Certain derivatives of 1,3,5-thiadiazinane-2-thione have been evaluated for their ability to inhibit this enzyme.
One such derivative, 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT), has demonstrated the ability to inhibit the acetylcholinesterase enzyme. researchgate.netnih.gov In one study, the inhibitory concentration (IC50) of THTT against acetylcholinesterase was determined to be 69.41 µg/mL. researchgate.netnih.gov This indicates that THTT can interfere with the activity of this enzyme, a finding that has prompted further investigation into its neuroprotective potential.
Table 1: Cholinesterase Inhibition by a 1,3,5-Thiadiazinane-2-thione Derivative
| Compound | Target Enzyme | IC50 Value |
|---|
Antioxidant Activity Assessments (e.g., DPPH assay)
Oxidative stress is a contributing factor to a variety of pathological conditions. The antioxidant potential of 1,3,5-thiadiazinane-2-thione derivatives has been explored using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netnih.gov
Table 2: Antioxidant Activity of a 1,3,5-Thiadiazinane-2-thione Derivative
| Compound | Assay | IC50 Value |
|---|
Neuroprotective Capabilities in Induced Cognitive Impairment Models (e.g., Scopolamine-induced Alzheimer's model)
To understand the potential of these compounds in a physiological context, researchers have utilized models of cognitive impairment. A frequently used model is the scopolamine-induced Alzheimer's model, which mimics some of the cognitive deficits seen in the disease.
Studies on 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT) in a scopolamine-induced Alzheimer's model have shown promising results. researchgate.netnih.gov The administration of THTT was found to improve short-term and spatial memory in behavioral tests such as the Y-maze and elevated plus maze. researchgate.netnih.gov Furthermore, in the Morris water maze and light/dark models, THTT demonstrated improvements in learning and memory. researchgate.net Histological analysis also revealed that this compound could protect the brain from the detrimental effects of scopolamine. researchgate.net
Exploratory Research on Neurodegenerative Disease-Modifying Properties
Beyond symptomatic relief, there is a significant interest in compounds that may possess disease-modifying properties, meaning they could potentially slow or alter the course of neurodegenerative diseases.
The findings from the investigation of 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione (THTT) suggest that it may have such properties in the context of an Alzheimer's model. researchgate.netnih.gov The combination of its neuroprotective and antioxidant activities has led to the proposal that it could be beneficial for its disease-modifying potential. researchgate.netnih.gov Further research is needed to explore its potential anti-amyloid properties. researchgate.netnih.gov
Anti-Cancer Research Focusing on Cellular and Molecular Pathways
In the realm of oncology, derivatives of 1,3,5-thiadiazinane-2-thione have been investigated for their potential to combat cancer through various cellular and molecular mechanisms.
Modulation of Key Signaling Cascades (e.g., Nuclear Factor-kappa B Pathway Inhibition)
The pharmacological activities of thiadiazine thione derivatives are believed to stem from their hydrolysis into isothiocyanates and dithiocarbamate (B8719985) salts within a biological system. researchgate.net Dithiocarbamates have shown promise in addressing inflammation and oxidative stress, in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net The NF-κB signaling cascade is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in the development and progression of cancer.
Induction of Apoptosis in Cancer Cell Lines (In Vitro Studies)
A key focus of anti-cancer research is the induction of apoptosis, or programmed cell death, in malignant cells. Several 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.
In one study, a series of THTT derivatives were screened for their effects on PC3 (prostate cancer) and HeLa (cervical cancer) cell lines. Many of these compounds showed notable anti-cancer potential, with IC50 values ranging from 6.4 to 29.9 µM for PC3 cells and 2.4 to 23.8 µM for HeLa cells. The specific substitutions on the thiadiazine nucleus were found to significantly influence the antiproliferative activity.
Table 3: Antiproliferative Activity of 1,3,5-Thiadiazinane-2-thione Derivatives in Cancer Cell Lines
| Cell Line | IC50 Range (µM) |
|---|---|
| PC3 (Prostate Cancer) | 6.4 - 29.9 |
Mechanisms of Anti-Proliferative Action
Derivatives of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) have demonstrated significant anti-proliferative activities in various human cancer cell lines. researchgate.netnih.gov Studies have shown that the nature and position of the substituents on the thiadiazinane ring play a crucial role in their cytotoxic potential. nih.gov For instance, the presence of aryl groups, such as 3,4-(OMe)2.Bzl and CH(Ph)Me, at the N-3 position has been linked to significant anti-proliferative activity. nih.gov
The cytotoxic effects of these compounds have been evaluated against cell lines like HeLa, HT-29, and Hep G2. nih.govresearchgate.net Research indicates that many of these derivatives exhibit considerable anticancer potential. researchgate.netnih.gov A notable aspect of their activity is a demonstrated selectivity for HeLa cells, while showing lower toxicity towards normal mouse fibroblast 3T3 cells. nih.gov
The mechanism of action is believed to be linked to the decomposition of the parent compound. nih.govresearchgate.net Some researchers have proposed that the antimicrobial and cytotoxic activities of 1,3,5-thiadiazinane-2-thione derivatives are attributable to the release of isothiocyanates and dithiocarbamic acids upon degradation. researchgate.net Furthermore, certain ester derivatives of thiadiazine thione have shown the ability to undergo enzymatic hydrolysis, converting into their acidic counterparts, which suggests they could act as prodrugs for targeted anticancer therapies. researchgate.netnih.gov
Agricultural and Environmental Research Applications
Role as Soil Fumigants and Sterilants
The parent compound, 3,5-dimethyl-1,3,5-thiadiazinane-2-thione, commonly known as Dazomet, is a widely used soil fumigant and sterilant. wikipedia.orgnih.gov It is utilized in various agricultural and horticultural settings, including golf courses, nurseries, and for potting soils, to control a broad spectrum of soil-borne pests that impede plant growth. wikipedia.org When applied to moist soil, Dazomet decomposes, releasing a gaseous fumigant that actively manages pests. wikipedia.org This process of gaseous degradation makes it an effective tool for soil sterilization. wikipedia.org
Mechanisms of Action as Herbicides, Nematicides, and Fungicides in Crop Protection
The biocidal activity of 1,3,5-thiadiazinane-2-thione derivatives stems from their decomposition in soil. Upon application to moist soil, these compounds hydrolyze to release methyl isothiocyanate (MITC), a highly toxic gas to a wide range of soil organisms. wikipedia.orgnih.gov This degradation process is central to their function as herbicides, nematicides, and fungicides. wikipedia.orgnih.govpeerj.com
The released MITC is a general biocide that effectively controls soil fungi, nematodes, bacteria, and germinating weeds. nih.gov This broad-spectrum activity makes these compounds valuable in crop protection for managing a variety of pests and diseases simultaneously. The parent compound, Dazomet, and other methyl isothiocyanate generators are classified under IRAC group 8F. wikipedia.org
Active Metabolite Generation and Decomposition Dynamics (e.g., Methyl Isothiocyanate Release)
The release of the toxic gas MITC is what makes these compounds effective fumigants. wikipedia.orgnoaa.gov The stability of the parent compound is sensitive to moisture and temperatures above 50°C. nih.gov
Efficacy against Specific Agricultural Pathogens and Pests
Research has demonstrated the efficacy of 1,3,5-thiadiazinane-2-thione derivatives against a range of specific agricultural pathogens. Novel derivatives have shown noteworthy antimicrobial effects against Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae, Rhizoctonia solani, and Fusarium graminearum. peerj.comresearchgate.netnih.gov
For instance, one particular derivative, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, displayed significant antibacterial effects against both strains of Xanthomonas oryzae. peerj.comresearchgate.netnih.gov It also showed more effective antifungal activity against R. solani than the commercial fungicide hymexazol. peerj.comresearchgate.netnih.gov The parent compound, Dazomet, has also been shown to be effective in preventing brown root rot disease caused by Phellinus noxius. wikipedia.org
The mechanism of action against pathogens like Xanthomonas oryzae can be complex. Some thiadiazole derivatives have been shown to reduce the virulence of the pathogen by inhibiting its histidine utilization pathway and quorum sensing, rather than directly inhibiting its growth. nih.govnih.gov
Table 1: Efficacy of a 1,3,5-Thiadiazinane-2-thione Derivative against Agricultural Pathogens
| Pathogen | Efficacy |
| Xanthomonas oryzae pv. oryzicola | Inhibition rate of 30% at 100 µg/mL. peerj.comresearchgate.netnih.gov |
| Xanthomonas oryzae pv. oryzae | Inhibition rate of 56% at 100 µg/mL. peerj.comresearchgate.netnih.gov |
| Rhizoctonia solani | EC50 value of 33.70 µg/mL. peerj.comresearchgate.netnih.gov |
Environmental Impact Considerations as Methyl Bromide Alternatives
1,3,5-Thiadiazinane-2-thione derivatives, particularly Dazomet, are considered chemical alternatives to methyl bromide for soil fumigation. wikipedia.orgnih.govepa.gov Methyl bromide is an ozone-depleting substance, and its use has been phased out under international agreements. epa.gov While Dazomet is considered less effective than methyl bromide in some applications, it is used as an alternative due to its comparatively lower toxicity and non-ozone-depleting properties. wikipedia.orgnih.gov
However, the use of Dazomet and its derivatives is not without environmental considerations. The active metabolite, MITC, is a dermal sensitizer (B1316253) and the parent compound is very toxic to aquatic organisms. wikipedia.org Runoff from treated areas can pose a risk to aquatic ecosystems. wikipedia.org Therefore, while they serve as important alternatives to methyl bromide, their application requires careful management to mitigate potential environmental impacts. epa.gov
Structure Activity Relationship Sar Studies and Rational Design of Thiadiazinane 2 Thione Analogues
Influence of Substituent Nature and Position on Biological Activity
The biological activity of thiadiazinane-2-thione analogues is critically dependent on the chemical nature and placement of substituents on the heterocyclic ring, particularly at the N-3 and N-5 positions. tandfonline.comnih.gov Research has shown that modifications at these sites can significantly enhance or diminish the compound's efficacy against various biological targets.
For instance, in the development of anti-leishmanial agents, a series of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones demonstrated a wide range of inhibitory concentrations (IC₅₀) against Leishmania major, from 1.30 to 149.98 µM. tandfonline.comnih.gov This highlights the profound impact of the N-3 and N-5 substituents. Specific analogues with certain substitutions exhibited excellent leishmanicidal activity, in some cases surpassing the standard drug pentamidine. tandfonline.comnih.gov
In another study focusing on antimicrobial properties, novel 1,3,5-thiadiazine-2-thione derivatives were synthesized with a 1,3,4-thiadiazole (B1197879) group. researchgate.netpeerj.com The findings underscored that the substituents on both the 1,3,5-thiadiazine-2-thione and the 1,3,4-thiadiazole rings were crucial for the observed antimicrobial effects. researchgate.netnih.gov For example, compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed significant antibacterial activity against Xanthomonas oryzae pv. oryzae and notable antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 33.70 μg/mL, which was more effective than the commercial fungicide hymexazol. researchgate.netnih.gov
Similarly, the anti-inflammatory and analgesic potential of thiadiazinane-2-thione derivatives is influenced by their substitution patterns. nih.gov Two derivatives, 2-(5-propyl-6-thioxo-1, 3, 5-thiadiazinan-3-yl) acetic acid (TDT1) and its isomer, were shown to reverse allodynia and hyperalgesia in a dose-dependent manner in a model of neuropathic pain. nih.gov
The following table summarizes the biological activity of selected thiadiazinane-2-thione analogues, illustrating the structure-activity relationships.
| Compound/Analogue | Substituents | Biological Activity | IC₅₀/EC₅₀ Value | Target Organism/Cell Line |
| Analogue 3 | N-3, N-5 disubstituted | Leishmanicidal | 2.17 µM | Leishmania major |
| Analogue 4 | N-3, N-5 disubstituted | Leishmanicidal | 2.39 µM | Leishmania major |
| Analogue 6 | N-3, N-5 disubstituted | Leishmanicidal | 2.00 µM | Leishmania major |
| Analogue 10 | N-3, N-5 disubstituted | Leishmanicidal | 1.39 µM | Leishmania major |
| Analogue 8a | 5-methyl, N-3 linked to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | Antifungal | 33.70 µg/mL | Rhizoctonia solani |
| THTT | 3,5-bis(2-hydroxyethyl) | Acetylcholinesterase Inhibition | 69.41 µg/mL | AChE Enzyme |
| THTT | 3,5-bis(2-hydroxyethyl) | Antioxidant (DPPH assay) | 97.75 µg/mL | DPPH radical |
This table is interactive. Click on headers to sort.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While specific QSAR studies focusing exclusively on 3,5-diethyl-1,3,5-thiadiazinane-2-thione were not prominently detailed, the approach is widely applied to structurally related heterocyclic compounds, such as thiadiazole derivatives. nih.govresearchgate.net
These studies typically involve the development of linear or non-linear models that correlate biological activity with various molecular descriptors. nih.gov These descriptors can be categorized as physicochemical, electronic, or topological, and they quantify different aspects of the molecule's structure. nih.gov For a series of 1,3,4-thiadiazole-2-thione derivatives, a linear QSAR study was developed to model their inhibitory activity against carbonic anhydrase IX. nih.gov The resulting multiparametric model showed promising results, indicating that the informational approach used was effective for modeling the activity of these inhibitors. nih.gov Similarly, a QSAR study on 1,2,5-thiadiazole (B1195012) derivatives as muscarinic agonists used descriptors such as LogP, hydration energy, and molecular weight to build a predictive model. researchgate.net Such models are crucial for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent analogues. mdpi.com
Computational Approaches for Activity Prediction and Target Identification
Computational methods are indispensable tools in modern drug discovery, enabling the prediction of biological activity and the identification of potential molecular targets, thereby accelerating the design of new therapeutic agents. nih.govresearchgate.net
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its chemical structure. mdpi.com PASS can predict a wide range of biological effects simultaneously, helping to evaluate the general biological potential of virtual molecules even before their synthesis and testing. mdpi.com This approach is valuable for identifying new potential applications for existing compounds or for prioritizing newly designed molecules for synthesis. For a given structure, such as this compound, the PASS algorithm would compare its structural features to a large database of known bioactive compounds to generate a list of probable activities, each with an estimated probability.
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. nih.govresearchgate.net A pharmacophore model represents the crucial functionalities required for a compound's activity and can be used to discriminate between active and inactive molecules. nih.gov
This method is particularly useful when the 3D structure of the target is unknown. By aligning a set of active molecules, a common feature model can be generated. This model can then be used to screen large chemical databases for novel scaffolds that fit the pharmacophore, a process known as virtual screening. nih.gov This approach has been successfully used to identify novel, non-peptidic molecules from chemical libraries. nih.gov For thiadiazinane-2-thione analogues, a pharmacophore model could be constructed based on a series of highly active compounds to guide the design of new derivatives with potentially improved activity.
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding the molecular basis of a drug's action by visualizing the interactions between the ligand and the active site of its target. nih.govnih.gov
Several studies on thiadiazine-2-thione derivatives have employed molecular docking to investigate their binding modes. tandfonline.comnih.gov In research on anti-leishmanial agents, docking studies were conducted to understand the binding interactions of the most active thiadiazine-2-thione compounds with their target in Leishmania major. tandfonline.comnih.gov Similarly, docking simulations for thiazolidine-2-thione derivatives, a related class of compounds, identified key interactions with enzymes like xanthine (B1682287) oxidase. nih.gov These studies revealed that specific moieties, such as a 4-fluorophenyl-sulfonyl group, could form crucial hydrogen bonds with amino acid residues like Gly260 and Ile264 in the enzyme's active pocket, while the thiazolidinethione part could interact with other residues like Glu263 and Ser347. nih.gov Such detailed interaction maps are invaluable for the rational design and optimization of inhibitors. nih.gov
Future Research Directions and Emerging Opportunities in 3,5 Diethyl 1,3,5 Thiadiazinane 2 Thione Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 1,3,5-thiadiazinane-2-thiones involves the reaction of a primary amine with carbon disulfide and formaldehyde (B43269). nih.gov While effective, there is considerable room for improvement in line with the principles of green chemistry. Future research should focus on developing more efficient and environmentally benign synthetic routes.
Furthermore, exploring solvent-free reaction conditions or the use of aqueous media is a critical goal. nih.govnih.gov DFT (Density Functional Theory) studies on related compounds have suggested an active role for water in promoting the necessary intramolecular cyclization, indicating that water-based synthesis is mechanistically feasible. nih.gov The development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, represents another sustainable approach that offers high atom economy and efficiency. acgpubs.org
Exploration of Undiscovered Biological Activities and Therapeutic Targets
The broader class of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) is known for an extensive range of biological activities, including antibacterial, antifungal, anticancer, antimalarial, and anti-inflammatory properties. peerj.comresearchgate.net However, many of these activities have not been specifically evaluated for the 3,5-diethyl derivative.
An emerging and significant opportunity lies in the field of neuropharmacology . Recent studies on THTT derivatives have demonstrated potential in mitigating neuroinflammation and neuropathic pain, suggesting that these compounds may act on targets like TNF-α and COX-2. nih.gov Future investigations should explore the potential of 3,5-diethyl-1,3,5-thiadiazinane-2-thione as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's, by assessing its impact on key pathological markers.
Another key research direction is the "combinatorial optimization" or molecular hybridization approach. peerj.com This involves creating new derivatives by attaching other pharmacologically active moieties to the this compound core. For instance, combining it with a 1,3,4-thiadiazole (B1197879) group has been shown to yield compounds with potent and specific antimicrobial activities against agricultural pathogens. peerj.comnih.gov This strategy could be employed to design novel drug candidates with enhanced efficacy or dual modes of action against complex diseases.
Advanced Computational and Theoretical Investigations for Deeper Mechanistic Understanding
To accelerate the discovery process and rationalize experimental findings, advanced computational and theoretical studies are indispensable. While experimental screening is vital, in silico methods can provide profound insights into the behavior of this compound at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of THTT derivatives with their biological activities. mdpi.com Such models would allow researchers to predict the potency of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the mechanism of action. nih.govtandfonline.com These techniques can predict how this compound binds to specific biological targets, such as enzymes or receptors. For example, docking studies have been used to understand how similar compounds interact with the active sites of COX-2 and various microbial enzymes. researchgate.netnih.gov Applying these methods can help identify the precise amino acid interactions responsible for its biological effects and guide the rational design of more potent and selective analogs. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are crucial for early-stage evaluation of the compound's drug-like properties, helping to identify potential liabilities before committing to costly and time-consuming experimental work. tandfonline.com
| Research Area | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Sustainable Synthesis | Develop eco-friendly synthetic routes. | One-pot synthesis, aqueous media reactions, solvent-free conditions, multicomponent reactions. | Reduced waste, lower cost, improved safety and efficiency. |
| Neuropharmacology | Investigate potential for treating neurodegenerative diseases. | In vitro and in vivo models of neuroinflammation and neuropathy, behavioral tests. | New therapeutic leads for conditions like Alzheimer's or neuropathic pain. |
| Molecular Hybridization | Create novel derivatives with enhanced or dual activity. | Combinatorial synthesis linking the core to other pharmacophores (e.g., 1,3,4-thiadiazole). | More potent and specific drug candidates for infectious or other diseases. |
| Computational Chemistry | Predict activity and understand mechanisms of action. | QSAR modeling, molecular docking, molecular dynamics simulations, ADMET prediction. | Rational drug design, optimized lead compounds, reduced reliance on experimental screening. |
| Green Chemistry Integration | Assess and improve the environmental lifecycle of the compound. | Biodegradation studies, synthesis of derivatives from renewable resources (e.g., chitosan). | Development of effective and environmentally benign chemical agents. |
Integration of this compound Research with Green Chemistry and Sustainable Practices
A holistic approach to future research must extend beyond synthesis and application to include the compound's entire lifecycle. This involves a deep integration with the principles of green and sustainable chemistry.
The agricultural use of the related compound Dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) as a soil fumigant provides a critical case study. peerj.com Dazomet degrades in moist soil to release methyl isothiocyanate (MITC), a broadly toxic agent. nih.govepa.govmdpi.com While effective, concerns about the environmental fate and non-target toxicity of MITC highlight the need for more sustainable alternatives. herts.ac.ukregulations.gov Future research on this compound and its derivatives should therefore include rigorous environmental fate and ecotoxicology studies . The goal would be to design molecules that are not only effective but also readily biodegradable into benign products.
Another innovative approach is the use of renewable resources as starting materials. For example, researchers have successfully prepared 1,3,5-thiadiazine-2-thione derivatives of chitosan, a natural biopolymer, to create novel antioxidants. nih.gov Exploring the synthesis of this compound derivatives from similar bio-based feedstocks could lead to the development of highly effective and sustainable functional materials. This integration ensures that chemical innovation proceeds in harmony with environmental stewardship.
Q & A
Q. Basic
- ¹H/¹³C NMR : Signals for THTT protons (e.g., H-4/H-6 at δ ~4.5 ppm) and carbons (C=S at δ ~197 ppm, C=O at δ ~170–177 ppm) confirm ring formation. Overlapping signals from peptide-bound protons (e.g., amide NH at δ ~8.0 ppm) require high-resolution (500 MHz) instruments for deconvolution .
- HPLC-MS : Reverse-phase C18 columns (3.9 × 150 mm, 5 µm) with H₂O/MeCN (0.1% formic acid) gradients separate impurities. MS confirms molecular ions (e.g., [M+H]⁺ for tripeptide-THTT hybrids at m/z 246–334) .
Q. Advanced
- Isotopic Labeling : ¹³C-enriched formaldehyde can clarify cyclization sites in THTT rings .
- 2D NMR Techniques : HSQC and HMBC correlate overlapping proton signals (e.g., H-4/H-6) with carbons (C-4 at δ ~71 ppm, C-6 at δ ~55 ppm) .
- Dynamic NMR : Vary temperature (25–60°C) to separate broad amide NH signals (δ ~8.0–10.0 ppm) caused by slow conformational exchange .
How do reaction conditions influence THTT synthesis yields?
Q. Advanced
- Alkalinity : KOH (20%) optimizes dithiocarbamate stability; higher concentrations degrade intermediates .
- Solvent Polarity : Methanol enhances formaldehyde solubility, while DMF improves PEG-amino acid coupling efficiency .
- Temperature : Room temperature prevents THTT ring hydrolysis, which occurs above 40°C .
Q. Optimization Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| KOH Concentration | 20% aqueous | +15% |
| Reaction Temp | 25°C | +10% |
| PEG Molecular Weight | 5000 Da | +20% (vs. 2000 Da) |
| Source: |
Why is PEG 5000 preferred in THTT synthesis over solid-phase supports?
Basic
PEG 5000 offers:
- Solubility : Dissolves in polar solvents (DMF, MeOH), enabling homogeneous reactions.
- Ease of Purification : Simple precipitation with diethyl ether removes unreacted reagents.
- Stability : Resists degradation under basic/acidic cleavage conditions (e.g., 0.5 N NaOH) .
How are THTT derivatives evaluated for antiparasitic activity?
Q. Advanced
- In Vitro Assays : Screen against Trichomonas vaginalis and Leishmania amastigotes using ATP-based viability assays. IC₅₀ values <10 µM indicate high potency .
- Cytotoxicity Testing : Compare THTT effects on HeLa/HT-29 cells to calculate selectivity indices (SI >10 preferred) .
- Mechanistic Studies : Monitor cysteine protease inhibition via fluorogenic substrates (e.g., Z-Phe-Arg-AMC) .
What are the limitations of solid-phase synthesis for THTT libraries?
Q. Advanced
- Low Solubility : Amino acids in SPOS-compatible solvents (e.g., DCM) limit coupling efficiency.
- Functionalization Constraints : Amines require pre-derivatization for resin attachment, reducing diversity .
How are peptide-THTT conjugates purified to >95% purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
